![molecular formula C18H22O2 B11849363 1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- CAS No. 31592-22-0](/img/structure/B11849363.png)
1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)-
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Overview
Description
1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two tert-butyl groups at the 2 and 6 positions of the naphthalenedione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- typically involves the alkylation of 1,4-naphthoquinone with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of various functional groups such as halogens or nitro groups.
Scientific Research Applications
Antioxidant Properties
Research has demonstrated that 1,4-naphthalenedione derivatives exhibit potent antioxidant activities. A study highlighted the protective effects of certain derivatives against neurotoxicity induced by rotenone in Neuro-2a neuroblastoma cells. The compounds significantly reduced levels of reactive oxygen species (ROS) and nitric oxide (NO), indicating their potential for neuroprotective strategies against conditions like Parkinson's disease .
Antimicrobial Activity
Further investigations into the antimicrobial properties of naphthoquinone derivatives revealed varying degrees of activity against different bacterial strains. Compounds synthesized from naphthalenedione exhibited antibacterial effects against Gram-positive bacteria such as Mycobacterium luteum and antifungal activity against Candida species .
Case Study: Neuroprotection in Parkinson's Disease
A notable case study involved the use of selected naphthoquinones in an in vivo model of Parkinson's disease. The compounds were shown to improve behavioral outcomes in mice subjected to neurotoxic agents. Specifically, U-443 and U-573 enhanced cell viability significantly compared to control groups exposed solely to the neurotoxin . This study underscores the potential therapeutic applications of naphthoquinones in neurodegenerative diseases.
Drug Formulation
The unique properties of 1,4-naphthalenedione make it a candidate for drug formulation targeting oxidative stress-related conditions. Its ability to inhibit cyclooxygenase-2 (COX-2) further supports its role as an anti-inflammatory agent .
Research on New Derivatives
Recent studies have focused on synthesizing new derivatives of naphthoquinones with enhanced biological activities. For instance, modifications involving pyrrolidine moieties have shown promise in increasing antibacterial efficacy while maintaining low toxicity levels .
Data Tables
Bacterial Strain | Inhibition Zone (mm) at 0.5% Concentration |
---|---|
Mycobacterium luteum | 11.4 - 12.0 |
Escherichia coli | No significant inhibition |
Staphylococcus aureus | Varies |
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and cellular pathways. The compound can undergo redox cycling, generating reactive oxygen species that can modulate cellular processes. Additionally, its ability to form stable complexes with metal ions can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound without tert-butyl groups.
2,6-Di-tert-butyl-1,4-benzoquinone: A similar quinone structure with tert-butyl groups on a benzoquinone core.
2,6-Di-tert-butylphenol: A phenolic compound with tert-butyl groups.
Uniqueness
1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- is unique due to the presence of both the naphthoquinone core and the bulky tert-butyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)-, also known by its CAS number 31592-22-0, is a naphthoquinone derivative that has garnered interest for its potential biological activities. This compound belongs to a class of chemicals known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C18H22O2
- Molecular Weight : 270.36608 g/mol
- Structure : The compound consists of a naphthalene backbone with two tert-butyl groups at the 2 and 6 positions and two carbonyl groups.
Antibacterial Activity
Research indicates that naphthoquinone derivatives exhibit significant antibacterial properties. A study synthesized various derivatives and evaluated their antibacterial effects against several bacterial strains. Notably, compounds similar to 1,4-naphthalenedione demonstrated marked activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Study :
In vitro evaluations showed that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL against resistant strains of bacteria . This suggests that modifications in the naphthoquinone structure can enhance antibacterial efficacy.
Antiviral Activity
The antiviral potential of naphthoquinones has been explored in various studies. For instance, some derivatives have shown inhibitory effects on RNA-dependent RNA polymerase in poliovirus-infected HeLa cells . This mechanism highlights the ability of these compounds to interfere with viral replication processes.
Research Findings :
- Compounds derived from naphthoquinones were effective against multiple viruses, including HIV and hepatitis C virus.
- The structure-activity relationship indicated that electron-withdrawing groups at specific positions significantly enhanced antiviral activity .
Anticancer Activity
Naphthoquinones are recognized for their anticancer properties. They can induce apoptosis in cancer cells through various mechanisms such as generating reactive oxygen species (ROS), inhibiting topoisomerases, and intercalating DNA.
Mechanisms of Action :
- ROS Generation : Naphthoquinones can produce ROS which leads to oxidative stress in cancer cells.
- DNA Intercalation : The planar structure allows these compounds to intercalate into DNA, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Some derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells .
Comparative Biological Activity Table
Biological Activity | MIC (µg/mL) | Mechanism of Action |
---|---|---|
Antibacterial | 10 | Disruption of cell wall synthesis |
Antiviral | Varies | Inhibition of viral replication |
Anticancer | Varies | Induction of apoptosis via ROS |
Properties
CAS No. |
31592-22-0 |
---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2,6-ditert-butylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H22O2/c1-17(2,3)11-7-8-12-13(9-11)15(19)10-14(16(12)20)18(4,5)6/h7-10H,1-6H3 |
InChI Key |
FUBHSTWFLPEASG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=CC2=O)C(C)(C)C |
Origin of Product |
United States |
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